molecular formula C18H21N3O4S B4692253 N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}thiophene-2-carboxamide

N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}thiophene-2-carboxamide

Cat. No.: B4692253
M. Wt: 375.4 g/mol
InChI Key: GHQBSAWHOASBIJ-UHFFFAOYSA-N
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Description

N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiophene ring, a morpholine moiety, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-24-15-11-13(19-18(23)16-3-2-10-26-16)4-5-14(15)20-17(22)12-21-6-8-25-9-7-21/h2-5,10-11H,6-9,12H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQBSAWHOASBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}thiophene-2-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Morpholine Moiety: The morpholine ring is incorporated through nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the thiophene carboxylic acid and the amine group of the morpholine derivative, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or proteases, thereby affecting cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(morpholin-4-yl)aniline: Shares the morpholine and methoxy groups but lacks the thiophene ring.

    N-(4-amino-3-methoxyphenyl)methanesulfonamide: Contains the methoxy group and an amine but differs in the sulfonamide moiety.

    4-(Trifluoromethylsulfonyl)aniline: Similar aromatic structure but with a trifluoromethylsulfonyl group instead of the morpholine and thiophene.

Uniqueness

N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}thiophene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring, morpholine moiety, and methoxy group allows for diverse interactions and applications that are not possible with simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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